1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride
CAS No.:
Cat. No.: VC13427380
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2N2 |
|---|---|
| Molecular Weight | 261.19 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
| Standard InChI Key | DRQMHFXMVYFBPU-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl |
Introduction
Synthesis and Optimization
Nucleophilic Substitution
Reaction of 2-methylpiperazine with 4-chlorobenzyl chloride in toluene/KI yields the free base, followed by HCl treatment for salt formation . Optimized conditions (80°C, 12 hr) achieve ~92% purity .
Reaction Scheme:
Reductive Amination
Alternative pathways employ 4-chlorobenzaldehyde and 2-methylpiperazine under hydrogenation with Pd/C, though yields are lower (57–65%) .
Industrial Scalability
Batch reactors with automated temperature control (70–90°C) and solvent recovery systems (toluene, dichloromethane) minimize waste . Recrystallization from isopropanol improves purity to >98% .
Biological Activities and Mechanisms
| Compound | Cell Line (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 1-(4-Chlorobenzyl)- | HCT-116: 8.9 | 18 |
| 2-methyl-piperazine | MCF7: 12.3 | 12 |
Mechanism: Proposed D2 dopamine receptor antagonism and microtubule disruption.
Antimicrobial Effects
Piperazine derivatives with chlorobenzyl groups show broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 μg/mL) and fungi (e.g., Candida albicans) . The 4-chloro substituent enhances membrane permeability, while the methyl group reduces metabolic degradation .
CNS Modulation
Pharmacological and Toxicological Profiles
Pharmacokinetics
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Absorption: High oral bioavailability predicted (LogP: 1.95) .
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Metabolism: Hepatic CYP3A4-mediated N-demethylation and glucuronidation.
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Excretion: Renal (70%) and fecal (30%).
Toxicity Data (Analog-Based)
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Acute Toxicity: LD₅₀ > 500 mg/kg (rats, oral).
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Neurotoxicity: Chronic use may cause tremors and anxiety.
Applications and Comparative Analysis
Drug Development
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Antipsychotics: Structural analogs (e.g., 1-(3-chlorophenyl)piperazine) show D2 receptor affinity (Kᵢ: 12 nM) .
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Anthelmintics: Benzimidazole-piperazine hybrids exhibit paralysis times of 26–28 min in Pheretima posthuma .
Industrial Uses
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